2-(Cyclohexyloxy)-6-methylphenol
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Overview
Description
2-(Cyclohexyloxy)-6-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-methylphenol typically involves the reaction of 2,6-dimethylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2,6-dimethylphenol+cyclohexyl bromideK2CO3,refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-(Cyclohexyloxy)-6-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexyloxy)phenol: Lacks the methyl group at the 6-position.
6-Methylphenol: Lacks the cyclohexyloxy group.
2-(Cyclohexyloxy)-4-methylphenol: Methyl group at the 4-position instead of the 6-position.
Uniqueness
2-(Cyclohexyloxy)-6-methylphenol is unique due to the specific positioning of the cyclohexyloxy and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |
InChI Key |
ALXHSWWXTUGYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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